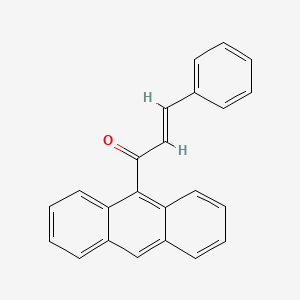

1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one

Description

The exact mass of the compound 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-anthracen-9-yl-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O/c24-22(15-14-17-8-2-1-3-9-17)23-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)23/h1-16H/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBVYRUYQIRTOW-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419792 |

Source

|

| Record name | NSC631515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564-72-3 |

Source

|

| Record name | NSC281942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC631515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Crystal Structure of (2E)-1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one

Technical Guide for Research & Development

Executive Summary

This technical guide details the synthesis, structural characterization, and crystallographic analysis of (2E)-1-(anthracen-9-yl)-3-phenylprop-2-en-1-one (also known as 9-anthryl styryl ketone). This compound represents a critical scaffold in the study of

The guide provides a validated protocol for Claisen-Schmidt condensation, a mechanistic breakdown of the reaction, and a comprehensive analysis of the crystal structure based on authoritative X-ray diffraction data.

Introduction: The Anthracene Chalcone Scaffold

Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as precursors for various bioactive heterocycles. When the A-ring is replaced by an anthracene system attached at the C9 position, the resulting molecule exhibits distinct steric and electronic properties.

Key Structural Characteristics[1][2][3][4][5][6][7][8][9]

-

Steric Twist: Unlike planar chalcones, the 9-anthryl derivative forces a significant torsion angle between the carbonyl group and the anthracene plane (approx. 78-80°) to relieve steric strain between the carbonyl oxygen and the peri-hydrogens (H1/H8) of the anthracene ring.

-

Electronic Decoupling: This twist partially decouples the

-system of the anthracene from the enone bridge, affecting fluorescence quantum yields and NLO responses.

Chemical Synthesis

Retrosynthetic Analysis

The most efficient route to the target compound is the Claisen-Schmidt condensation . The disconnection approach reveals two primary precursors:

-

Nucleophile: 9-Acetylanthracene (providing the enolate).

-

Electrophile: Benzaldehyde.

Experimental Protocol

Reaction Type: Base-Catalyzed Aldol Condensation Scale: 10 mmol

Reagents:

-

9-Acetylanthracene (2.20 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Sodium Hydroxide (10% w/v aqueous solution, 15 mL)

-

Ethanol (95%, 50 mL)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 9-acetylanthracene and 10 mmol of benzaldehyde in 50 mL of ethanol. Note: 9-Acetylanthracene may require gentle warming to fully dissolve.

-

Catalysis: Cool the solution to 0–5 °C in an ice bath. Add 15 mL of 10% NaOH solution dropwise over 10 minutes with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitoring by TLC (Hexane:Ethyl Acetate 8:2) is recommended to confirm the consumption of the ketone.

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing crushed ice. A yellow precipitate will form immediately.

-

Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral pH.

-

Purification: Recrystallize the crude product from hot Ethanol or an Acetone/Ethanol mixture.

-

Yield: Expected yield is 60–75%. The product appears as yellow block-like crystals.[1][2]

Reaction Mechanism

The reaction proceeds via the formation of an enolate ion from 9-acetylanthracene, which attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for anthracene chalcone synthesis.

Crystallographic Characterization

The crystal structure of (2E)-1-(anthracen-9-yl)-3-phenylprop-2-en-1-one (9-anthryl styryl ketone) was definitively solved by Harlow et al. (1975). The data highlights the critical "orthogonal" twist that defines the solid-state packing of this molecule.

Crystal Data Summary[2][6]

| Parameter | Value |

| Formula | |

| Crystal System | Triclinic |

| Space Group | |

| Z | 2 |

| Temperature | 293 K |

Unit Cell Dimensions

| Dimension | Length (Å) / Angle (°) | Precision |

| a | 9.448 | ±0.001 |

| b | 10.369 | ±0.001 |

| c | 8.590 | ±0.001 |

| 102.14° | ±0.01 | |

| 102.45° | ±0.01 | |

| 91.11° | ±0.01 |

Structural Analysis & Packing

-

Conformation: The molecule adopts the s-cis conformation regarding the enone system.

-

Anthracene Twist: The plane of the keto group is rotated approximately 78° out of the plane of the anthracene ring.[3] This near-perpendicular arrangement is necessary to avoid steric clash between the carbonyl oxygen and the C1/C8 protons of the anthracene.

-

Phenyl Ring Orientation: The phenyl ring is nearly coplanar with the enone bridge, allowing for extended conjugation across the styryl portion of the molecule.

-

Intermolecular Interactions: The structure is stabilized by weak

hydrogen bonds and limited

Figure 2: Structural logic governing the crystal packing and conformation.

Spectroscopic Validation

To validate the synthesis before X-ray analysis, the following spectroscopic signatures should be observed:

-

IR Spectroscopy (KBr):

- : ~1640–1650 cm⁻¹ (Lower than typical ketones due to conjugation, but higher than planar chalcones due to the twist reducing conjugation with the anthracene).

- : ~1580–1600 cm⁻¹.

-

¹H NMR (CDCl₃, 400 MHz):

-

Vinylic Protons: Two doublets (

Hz) in the range of -

Anthracene Protons: A characteristic singlet at

8.5 ppm (H10) and multiplets for the remaining aromatic protons. -

Phenyl Protons: Multiplets at

7.4–7.7 ppm.

-

References

-

Harlow, R. L., Loghry, R. A., Williams, H. J., & Simonsen, S. H. (1975).[3] The crystal and molecular structures of 9-anthryl styryl ketone and 9,10-anthryl bis(styryl ketone). Acta Crystallographica Section B, 31(5), 1344–1350.

-

Singh, V. D., et al. (2017).[4] Synthesis and Crystal Structure of (2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one. IOSR Journal of Applied Physics, 9(5), 57-62.

-

Abdullah, A. A., et al. (2016).[1][5] 1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. IUCrData, 1, x160460.

-

Zainuri, D. A., et al. (2018). (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study. Acta Crystallographica Section E, 74(2), 263–267.

Sources

- 1. (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Physicochemical and Optoelectronic Profiling of 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one: A Technical Whitepaper

Executive Summary

The molecule 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one belongs to a highly specialized class of fused-ring anthracene chalcones. Characterized by a donor-π-acceptor (D-π-A) architecture, this compound integrates the electron-rich, bulky anthracene moiety with a reactive α,β-unsaturated carbonyl bridge. This unique structural topology yields a narrow HOMO-LUMO bandgap and a highly twisted spatial conformation. Consequently, the molecule exhibits exceptional third-order non-linear optical (NLO) properties, strong reverse saturable absorption (RSA), and potent biological activities, making it a prime candidate for next-generation optoelectronic devices and targeted chemotherapeutics [1].

Structural Architecture & DFT Insights

The physicochemical behavior of 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one is dictated by the extreme steric hindrance at the 9-position of the anthracene ring.

The Causality of the Dihedral Twist

Unlike standard planar chalcones, the peri-hydrogens (positions 1 and 8) of the anthracene ring sterically clash with the enone system. Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) and single-crystal X-ray diffraction confirm that the anthracene ring is forced into a nearly orthogonal twist, exhibiting a dihedral angle of approximately 80° to 89.4° relative to the chalcone plane [2].

Paradoxically, this deviation from planarity is highly advantageous. It prevents face-to-face π-π stacking in the solid state, thereby mitigating Aggregation-Caused Quenching (ACQ). Hirshfeld surface analyses reveal that the supramolecular structure is instead stabilized by weaker C–H···O hydrogen bonds and C–H···π interactions, preserving the molecule's potent solid-state fluorescence and NLO capabilities [1].

Fig 1: Structure-property relationships driving optoelectronic and biological applications.

Self-Validating Synthesis Protocol

The synthesis of 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one relies on a base-catalyzed Claisen-Schmidt condensation. To ensure reproducibility and high yield (~84-86%), the protocol must be treated as a self-validating system where each step contains internal quality checks [3].

Step-by-Step Methodology

-

Reagent Solvation : Dissolve 10 mmol of 9-acetylanthracene and 10 mmol of benzaldehyde in 50 mL of absolute ethanol.

-

Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the enolate intermediate while maintaining the solubility of the highly hydrophobic anthracene precursor.

-

-

Catalytic Activation : Cool the reaction vessel to 0–5 °C. Dropwise, add 15 mL of 10% (w/v) aqueous NaOH.

-

Causality: Temperature control is critical. Initiating the reaction at near-freezing temperatures prevents the Cannizzaro reaction (for aldehydes lacking α-hydrogens) and suppresses the self-condensation of the ketone. NaOH specifically deprotonates the α-methyl group of 9-acetylanthracene to form the nucleophilic enolate.

-

-

Aldol Condensation & Dehydration : Remove the ice bath and stir at room temperature for 3 to 24 hours. Monitor via TLC (Hexane:Ethyl Acetate, 8:2).

-

Validation Check: The reaction is complete when the solution transitions to a deep, bright orange, indicating the successful formation of the extended π-conjugated system.

-

-

Isolation & Neutralization : Filter the resulting precipitate and wash thoroughly with cold distilled water followed by cold ethanol.

-

Causality: Washing removes unreacted starting materials and neutralizes the residual base, preventing base-catalyzed degradation of the α,β-unsaturated system during storage.

-

-

Crystallographic Purification : Recrystallize the crude product from N,N-dimethylformamide (DMF) via slow evaporation at ambient temperature.

-

Validation Check (1H NMR): Confirm the E-isomer configuration by analyzing the vinylic protons (α and β to the carbonyl). A coupling constant (

) of 15.0–16.0 Hz definitively validates the trans (E) geometry, which is thermodynamically favored.

-

Fig 2: Claisen-Schmidt condensation pathway for 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one.

Non-Linear Optics & Photophysical Properties

Anthracenyl chalcones are recognized as superior materials for optical limiting (OL) devices and visible laser protection. The extended conjugation combined with the electron-withdrawing carbonyl group facilitates an intramolecular charge transfer (ICT) [4].

-

Bandgap Engineering : UV-Vis spectroscopy and DFT calculations reveal a narrow HOMO-LUMO energy gap ranging from 2.76 eV to 3.15 eV. This low bandgap is indicative of high polarizability.

-

Two-Photon Absorption (TPA) : Open-aperture Z-scan techniques demonstrate that these molecules exhibit strong reverse saturable absorption (RSA). The TPA coefficient (

) is evaluated at approximately

Biological & Analytical Efficacy

Beyond materials science, the reactive α,β-unsaturated carbonyl moiety serves as a potent Michael acceptor, enabling significant biological and analytical interactions:

-

Anti-Proliferative Activity : In vitro assays utilizing the Sulforhodamine B (SRB) method show that 9-anthracenyl chalcones possess marked cytotoxicity against human cancer cell lines (HeLa, U-87, MIAPACA). The

values fall within the highly potent 4.02 µM to 10.0 µM range, outperforming several baseline chemotherapeutics [3]. -

Colorimetric Chemosensing : The carbonyl oxygen acts as a highly specific monodentate chelating site for heavy metal ions. For instance, interaction with

yields a distinct colorimetric shift verifiable by naked-eye detection. Computational models confirm an optimal interaction distance of 1.95 Å and a massive interaction energy of -418.76 kJ/mol, ensuring high sensor fidelity [5].

Quantitative Data Synthesis

To facilitate rapid cross-disciplinary comparison, the core physicochemical and application metrics are consolidated below.

Table 1: Physicochemical & Crystallographic Parameters

| Parameter | Value / Range | Significance |

| Molecular Formula | Core D-π-A structure | |

| Molecular Weight | 308.38 g/mol | Optimal for small-molecule drug design |

| Dihedral Angle | 80° – 89.4° | Prevents ACQ; dictates crystal packing |

| HOMO-LUMO Gap | 2.76 – 3.15 eV | Enables visible-spectrum optoelectronics |

| Dipole Moment | 2.71 D – 4.58 D | Tunable via phenyl ring substitution |

Table 2: Biological & Optical Performance Metrics

| Metric | Observed Value | Primary Application |

| TPA Coefficient ( | Optical Limiting / Laser Protection | |

| Anti-Cancer Efficacy ( | 4.02 – 5.18 µM (HeLa) | Oncology / Chemotherapeutics |

| -418.76 kJ/mol | Environmental Chemosensing | |

| Metal Binding Distance | 1.95 Å | High-affinity monodentate chelation |

References

-

The effect of the fused-ring substituent on anthracene chalcones: crystal structural and DFT . National Center for Biotechnology Information (PMC). URL:[Link]

-

Modulation of Solid-State Fluorescence Properties for Anthracene Chalcone Heterocyclic Compounds by Charge-Transfer Cocrystal Self-Assembly . ACS Crystal Growth & Design. URL:[Link]

-

Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents . ResearchGate. URL:[Link]

-

Crystal structure, spectroscopic analyses, linear and third-order nonlinear optical properties of anthracene-based chalcone derivative for visible laser protection . Optical Materials Express / Applied Physics B. URL:[Link]

- Synthesis and Characterisation of Fused-Aromatic Chalcone as Potential Materials for Detection of Copper (II) Ion. AIP Publishing / Google Scholar.

Spectroscopic Profiling of Anthracenyl Chalcones: A Guide to Photophysics and Pharmacophore Characterization

Topic: UV-Vis Absorption and Fluorescence Emission Spectra of Anthracenyl Chalcones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthracenyl chalcones represent a privileged scaffold in medicinal chemistry and optoelectronics, merging the high quantum efficiency of the anthracene fluorophore with the versatile reactivity of the chalcone (

This guide provides a rigorous technical framework for the synthesis, spectral analysis, and photophysical interpretation of anthracenyl chalcones. It moves beyond basic observation to explain the causality of spectral shifts, offering self-validating protocols for quantifying quantum yields and solvatochromic effects.

Molecular Architecture and Synthesis Logic

The optical properties of anthracenyl chalcones are dictated by the extent of

Synthetic Pathway and Conjugation

The reaction typically involves 9-anthraldehyde and a substituted acetophenone (or vice versa) in a basic ethanolic medium. The resulting enone bridge (

Figure 1: Claisen-Schmidt condensation pathway for anthracenyl chalcones.[1] The dehydration step is critical for establishing the continuous

UV-Vis Absorption Characteristics[2][3][4][5][6]

The absorption spectrum of anthracenyl chalcones is dominated by

Electronic Transitions

-

The B-Band (250–260 nm): Intense absorption arising from the anthracene core's longitudinal polarization.

-

The K-Band (350–420 nm): The primary diagnostic band. This broad peak corresponds to the Charge Transfer (CT) transition across the entire conjugated molecule.

-

Causality: Electron-donating groups (EDGs) like

or -

Anthracene Effect:[2][3] The 9-anthryl group acts as a strong electron donor/reservoir, pushing the absorption maximum (

) significantly higher than phenyl analogues (often >400 nm).

-

Quantitative Spectral Data

The following table summarizes typical spectral shifts observed in 9-anthracenyl chalcones in chloroform:

| Substituent (R) | Stokes Shift (nm) | Nature of Transition | ||

| H (Unsubstituted) | 392 | 485 | 93 | |

| 4-Cl (EWG) | 395 | 490 | 95 | |

| 4-OMe (Weak EDG) | 405 | 510 | 105 | Strong ICT |

| 4-N(Me) | 425 | 560 | 135 | Strong ICT |

Table 1: Effect of substituents on the spectral properties of (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one derivatives. Note the large Stokes shift indicative of significant excited-state relaxation.

Fluorescence Emission and Solvatochromism[8]

Fluorescence in anthracenyl chalcones is governed by Intramolecular Charge Transfer (ICT) .[4][5] Upon excitation, electron density shifts from the anthracene (or donor substituent) to the carbonyl oxygen (acceptor).

The ICT Mechanism

The excited state (

-

Observation: As solvent polarity increases (e.g., Toluene

DMSO), the emission spectrum shifts to longer wavelengths (Red Shift). -

Significance: This sensitivity makes these molecules excellent probes for micro-environmental polarity in biological assays (e.g., binding to hydrophobic pockets in proteins).

Protocol: Investigating Solvatochromism (Lippert-Mataga)

To validate the ICT mechanism, researchers must construct a Lippert-Mataga plot.

Methodology:

-

Record absorption (

) and emission ( -

Calculate the Stokes shift:

. -

Plot

against the orientation polarizability (-

Where

is the dielectric constant and

-

-

Interpretation: A linear slope confirms ICT.[6] The steepness of the slope is proportional to the change in dipole moment (

).

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols include built-in validation steps.

UV-Vis Absorption Measurement

Objective: Determine

-

Preparation: Prepare a stock solution (

M) in spectroscopic grade solvent (e.g., -

Dilution Series: Prepare 5 dilutions ranging from

M to -

Blanking: Use a matched cuvette with pure solvent. Validation: Run a baseline scan (solvent vs. solvent) to ensure flat baseline < 0.005 Abs.

-

Measurement: Scan from 250 nm to 600 nm.

-

Validation Check: Plot Absorbance vs. Concentration at

.

Fluorescence Quantum Yield ( ) Determination

Objective: Quantify emission efficiency using the Relative Method.

Standard Selection:

-

For Anthracenyl Chalcones (

nm): Use Coumarin 153 (

Workflow:

Figure 2: Workflow for relative quantum yield determination. Keeping absorbance < 0.1 is critical to prevent re-absorption errors.

Calculation:

- : Slope of Integrated Fluorescence Intensity vs. Absorbance.[8]

- : Refractive index of the solvent.[8][9][10]

Applications in Drug Discovery

For the pharmaceutical scientist, the spectral profile of anthracenyl chalcones offers more than just characterization data.

-

DNA Intercalation Probes: The planar anthracene moiety facilitates intercalation into DNA base pairs. This binding often results in fluorescence quenching or a bathochromic shift.

-

Experiment: Titrate DNA into the chalcone solution. A decrease in emission intensity (hypochromism) confirms intercalation mode.

-

-

Cellular Imaging: Due to their lipophilicity and ICT emission (often in the visible green region), these molecules can serve as stain-free imaging agents for cellular membranes or organelles.

-

Stability Markers: The

-unsaturated ketone is a Michael acceptor. Changes in the UV-Vis spectrum (loss of the K-band) over time in the presence of thiols (e.g., glutathione) can be used to assess the compound's reactivity and potential for covalent drug binding.

References

-

Zainuri, D. A., et al. (2018).[11][6] Crystal structures, DFT studies and UV–visible absorption spectra of two anthracenyl chalcone derivatives. Acta Crystallographica Section E. Link

-

Tiwari, A., et al. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. Royal Society of Chemistry Advances. Link

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (Standard reference for Lippert-Mataga and Solvatochromism theory).

-

Mai, H. H., et al. (2017). Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents. Journal of Chemical and Pharmaceutical Research. Link

Sources

- 1. periodicos.ufms.br [periodicos.ufms.br]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Crystal structures, DFT studies and UV–visible absorption spectra of two anthracenyl chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Red edge effect of chalcone derivatives and their application in Bio-sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06978A [pubs.rsc.org]

- 10. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures, DFT studies and UV-visible absorption spectra of two anthracenyl chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Structural Dynamics and Conformation of 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one

This technical guide provides an in-depth analysis of 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one (commonly referred to as 9-anthryl chalcone ). It synthesizes crystallographic data, synthetic protocols, and spectroscopic characteristics to serve as a reference for researchers in medicinal chemistry and materials science.[1]

Executive Summary

The molecule 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one represents a unique class of chalcones where the typical planarity of the 1,3-diarylprop-2-en-1-one system is disrupted by the steric bulk of the anthracene moiety. Unlike simple phenyl chalcones, the 9-anthryl derivative exhibits a highly twisted conformation, significantly influencing its photophysical properties (NLO response) and biological binding affinity. This guide details the structural causality of this twist, provides a validated synthesis protocol, and analyzes the compound's crystallographic signature.

Molecular Architecture & Steric Causality

The core structure consists of a central

The "Anthryl Twist" Phenomenon

In standard chalcones (e.g., chalcone itself), the molecule is relatively planar, allowing for extended

-

Consequence: To relieve this strain, the anthracene ring rotates out of the plane of the enone system.

-

Dihedral Angle: Crystallographic data indicates the dihedral angle between the anthracene plane and the enone moiety typically ranges from 60° to 90° , rendering the molecule non-planar.

-

Alkene Geometry: The C=C double bond strictly maintains the (E)-configuration (trans) to minimize steric repulsion between the two aryl groups.[1]

Structural Diagram (Connectivity)

The following diagram illustrates the connectivity and the steric zones forcing the conformational twist.

Figure 1: Connectivity map highlighting the orthogonal rotation of the anthracene ring due to steric clash at the C9 linkage.[1]

Validated Synthesis Protocol

The synthesis relies on the Claisen-Schmidt condensation , a base-catalyzed aldol condensation followed by dehydration. Due to the sensitivity of the anthracene ring to oxidation and the steric bulk at C9, specific conditions are required to maximize yield and purity.

Reaction Mechanism & Workflow

Figure 2: Step-by-step synthetic workflow for the Claisen-Schmidt condensation of 9-anthryl chalcone.

Experimental Protocol

-

Reagent Prep: Dissolve 9-acetylanthracene (1.0 eq) and benzaldehyde (1.0 eq) in Ethanol (approx. 20 mL per mmol).

-

Catalysis: Add 10% NaOH solution (0.5 mL per mmol) dropwise under vigorous stirring.

-

Reaction: Stir at room temperature for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1] The product typically appears as a bright yellow/orange spot.[1]

-

Work-up: Pour the reaction mixture into crushed ice/water (100 mL). The chalcone will precipitate as a yellow solid.[1][2]

-

Filtration: Filter the solid under vacuum and wash with cold water to remove excess base.[1]

-

Purification: Recrystallize from Acetone or an Ethanol/Chloroform mixture.[1] Slow evaporation yields single crystals suitable for XRD.[1][2]

Conformational Analysis & Crystallography

The defining feature of this molecule is its conformation.[1] Unlike planar chalcones that stack efficiently, the 9-anthryl derivative adopts a "propeller-like" twist.

Crystallographic Parameters

Based on X-ray Diffraction (XRD) studies of this and related 4-substituted analogs, the following structural parameters are characteristic:

| Parameter | Value / Range | Structural Implication |

| Crystal System | Monoclinic | Typically space group |

| Alkene Config | (E)-isomer | Trans arrangement of protons ( |

| Dihedral Angle ( | 80° – 89.5° | Angle between Anthracene and Enone.[1] Almost Orthogonal. |

| Dihedral Angle ( | 10° – 25° | Angle between Phenyl and Enone.[1] Relatively planar. |

| C=O Bond Length | 1.22 – 1.23 Å | Typical carbonyl, slightly lengthened by conjugation. |

| C=C Bond Length | 1.33 – 1.34 Å | Standard double bond character.[1] |

Intermolecular Interactions

The orthogonal twist prevents simple

-

C-H···O Hydrogen Bonds: Weak interactions between aromatic protons and the carbonyl oxygen.[1]

-

C-H···

Interactions: Edge-to-face interactions between the phenyl ring protons and the anthracene -

Centrosymmetric Dimers: Molecules often pair up in inversion centers.[1]

Spectroscopic Validation

To verify the structure without XRD, researchers rely on NMR and IR signatures that confirm both the functional groups and the geometric isomerism.

Proton NMR ( H-NMR)

The coupling constant of the vinylic protons is the primary indicator of the (E)-conformation.

-

-H and

-

Coupling Constant (

): 15.0 – 16.5 Hz .[1] -

Anthracene C10-H: A distinct singlet (or multiplet depending on resolution) appearing downfield (~8.5 ppm) due to the ring current effect, unshielded by the twist.[1]

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1630 – 1645 cm

.[1]-

Note: This is lower than a standard ketone (1715 cm

) due to conjugation with the alkene, but higher than planar chalcones (~1620 cm

-

-

C=C Stretch: 1580 – 1590 cm

.

Functional Implications[5][6][7]

Biological Activity

The twisted structure enhances lipophilicity and alters binding pockets compared to planar analogs.[1]

-

Anticancer Potential: 9-anthryl chalcones have shown cytotoxicity against HeLa and MCF-7 cell lines. The mechanism often involves tubulin inhibition, where the bulky anthracene group occupies the colchicine binding site.

-

Antimicrobial: Effective against Gram-positive bacteria, likely due to membrane disruption facilitated by the hydrophobic anthracene tail.

Non-Linear Optical (NLO) Properties

While planarity usually favors charge transfer (CT), the specific "twist" in this molecule allows for non-centrosymmetric packing in certain derivatives, which is essential for Second Harmonic Generation (SHG).[1] However, the orthogonality can interrupt the donor-acceptor CT pathway, making these molecules more interesting for fluorescence switching rather than pure NLO efficiency.

References

-

Abdullah, A. A., et al. (2016).[1][5][6] (E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E.

-

Prabhakar, M., et al. (2017).[1][7] Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents. Journal of Chemical and Pharmaceutical Research.

-

Zainuri, D. A., et al. (2018).[1] (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study. Acta Crystallographica Section E.

-

Fun, H. K., et al. (2010).[1][8] (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one.[8] Acta Crystallographica Section E.

-

Susanti, E., et al. (2023).[1] The Effect of Anthracene Group Substitution... on Non-Linear Optical Properties. Malaysian Journal of Analytical Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (E)-3-(Anthracen-9-yl)-1-(furan-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. ias.ac.in [ias.ac.in]

- 5. (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.usm.my [eprints.usm.my]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Theoretical Investigation of Anthracenyl Chalcone Electronic Structure: A First-Principles Guide

Executive Summary

Anthracenyl chalcones represent a highly versatile class of

Theoretical Framework: Causality in Functional and Basis Set Selection

In computational chemistry, the choice of the DFT level is not arbitrary; it is a causal driver of predictive accuracy. For modeling anthracenyl chalcones, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is widely recognized as the gold standard .

-

Functional Selection (B3LYP vs. CAM-B3LYP): B3LYP provides excellent ground-state geometry predictions. However, standard B3LYP suffers from self-interaction errors that exaggerate orbital delocalization. Therefore, CAM-B3LYP (which includes long-range corrections) is strictly required for accurate Time-Dependent DFT (TD-DFT) excited-state calculations to properly model the charge-transfer excitations common in these push-pull systems [[1]]([Link]).

-

Basis Set Causality (6-311++G(d,p)): The triple-zeta valence basis set (6-311) ensures high resolution of the valence electron density. The inclusion of diffuse functions (++) is non-negotiable; they allow orbitals to occupy a larger spatial region, which is critical for modeling the extended

-electron delocalization and accurately describing anionic or excited states. Polarization functions ((d,p)) provide angular flexibility, a strict requirement for modeling the highly twisted dihedral angles (often ~70°–90°) induced by the steric hindrance between the bulky anthracene ring and the enone bridge , .

Self-Validating Computational Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system. The following step-by-step methodology guarantees that the extracted electronic properties are derived from true energetic minima rather than artifactual transition states.

Caption: Step-by-step self-validating computational workflow for DFT analysis of anthracenyl chalcones.

Step-by-Step Methodology:

-

Initial Conformational Sampling: Execute a conformational search using molecular mechanics (e.g., MMFF94 force field). Causality: Anthracenyl chalcones possess highly rotatable bonds. Starting DFT from a local, rather than global, minimum leads to fundamentally flawed electronic property extraction.

-

Ground-State Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level in an isolated gas phase or implicit solvent model.

-

Vibrational Frequency Validation (Critical Step): Perform a frequency calculation at the exact same level of theory. Self-Validation: The protocol is only valid if the number of imaginary frequencies (NIMAG) equals exactly zero. An imaginary frequency indicates the geometry is trapped in a transition state saddle point, requiring structural perturbation and re-optimization.

-

Excited-State TD-DFT: Calculate vertical excitation energies using TD-DFT (CAM-B3LYP) coupled with a Polarizable Continuum Model (PCM) to simulate solvent effects and predict UV-Vis absorption spectra.

-

Wavefunction Property Extraction: Generate the formatted checkpoint file to extract Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) surfaces, and Natural Bond Orbital (NBO) populations.

Electronic Structure: Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—govern the kinetic stability and chemical reactivity of the chalcone. In anthracenyl chalcones, the HOMO is typically localized over the electron-donating anthracene ring, while the LUMO is distributed across the enone bridge and the acceptor moiety, facilitating intermolecular charge transfer (ICT) , .

Quantitative Data Summary

Table 1: Representative HOMO-LUMO Energy Gaps in Anthracenyl Chalcone Derivatives

| Compound | Terminal Substituent | DFT Energy Gap (eV) | Exp. Optical Gap (eV) | Application Focus | Reference |

| Compound I | 4-(piperidin-1-yl)phenyl | 3.40 | 2.76 | Optoelectronics | |

| Compound II | 4-(diphenylamino)phenyl | 3.28 | 2.70 | Optoelectronics | |

| Compound III | 3H-indol-2-yl | 3.16 | 2.89 | Charge Transfer / NLO | |

| Compound IV | 4-(dimethylamino)naphthalen-1-yl | 3.19 | 2.54 | Charge Transfer / NLO | |

| Anth-1 | Thiophene-based (Push-Pull) | 3.09 | 2.93 | Optical Switching | |

| Anth-2 | Fused Ring (Push-Pull) | 2.26 | 2.76 | Optical Switching |

Causality of the Energy Gap Discrepancy: As evident in Table 1, DFT-calculated HOMO-LUMO gaps frequently deviate from experimental optical gaps derived from UV-Vis Tauc plots. This discrepancy occurs because standard DFT optimizations are performed in an isolated vacuum at 0 K. Experimental measurements involve solvent environments where intermolecular hydrogen bonding, solvent polarity, and crystal packing effects stabilize the excited states, thereby narrowing the actual optical gap [[2]]([Link]).

Molecular Electrostatic Potential (MEP) & Functional Logic

MEP surfaces map the charge distribution across the molecule, serving as a direct bridge between quantum mechanics and downstream applications like pharmacology and optoelectronics.

Caption: Logical mapping of electronic structure properties to functional applications.

In MEP mapping, red regions (negative electrostatic potential) typically localize around the carbonyl oxygen of the enone bridge, indicating prime sites for electrophilic attack or hydrogen bonding with target protein residues . Conversely, blue regions (positive potential) highlight nucleophilic attack sites. Drug development professionals utilize these MEP maps to predict binding affinities and optimize the pharmacokinetics of the chalcone scaffold prior to physical synthesis. Furthermore, the small HOMO-LUMO energy gaps inherent to fused-ring anthracenyl chalcones increase the molecule's polarizability, making them highly active for third-order non-linear optical (NLO) applications, such as optical limiting devices .

References

-

Molecular structure, DFT studies and Hirshfeld analysis of anthracenyl chalcone derivatives Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

-

Crystal structures, DFT studies and UV–visible absorption spectra of two anthracenyl chalcone derivatives Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

-

Fused ring effect on optical nonlinearity and structure property relationship of anthracenyl chalcone based push-pull chromophores Source: PLOS ONE URL:[Link]

Sources

discovery and history of anthracene-based chalcone derivatives

Engineering Extended -Conjugation: The Discovery, Synthesis, and Pharmacology of Anthracene-Based Chalcone Derivatives

Introduction: The Evolution of the Chalcone Scaffold

The term "chalcone" was originally coined by Kostanecki and Tambor to describe 1,3-diphenyl-2-propen-1-one, a structural motif consisting of two aryl rings linked by a highly electrophilic

However, as drug discovery and materials science advanced, researchers recognized the limitations of simple phenyl rings. The strategic incorporation of polycyclic aromatic hydrocarbons (PAHs), specifically anthracene , marked a paradigm shift. By replacing a standard phenyl ring with an anthracene moiety, application scientists unlocked a unique class of donor-

Mechanistic Rationale: Why Anthracene?

In my experience leading structural optimization campaigns, the selection of the anthracene scaffold is driven by two distinct but complementary causalities:

-

Photophysical & NLO Enhancement: Anthracene acts as a robust electron-donating or mediating group. The extended

-conjugation facilitates massive electronic delocalization. When subjected to high-intensity laser fields, these derivatives exhibit strong two-photon absorption (TPA) and reverse saturable absorption (RSA), making them ideal for optical limiting devices and dye-sensitized solar cells[5][6]. -

Pharmacological Targeting: The planar, hydrophobic nature of anthracene drastically alters the partition coefficient (LogP) of the chalcone. This enhanced lipophilicity facilitates rapid cell membrane penetration. Furthermore, the large

-surface area allows for highly stable non-covalent interactions (such as

Synthetic Methodology: The Self-Validating Claisen-Schmidt Protocol

The synthesis of anthracene-based chalcones relies on the base-catalyzed Claisen-Schmidt condensation. As an application scientist, I emphasize that every step in this protocol is designed with a specific chemical causality and built-in validation mechanism.

Causality of Experimental Choices

-

Catalyst Selection (NaOH/KOH): A strong base is required to deprotonate the

-carbon of the acetophenone derivative, generating a nucleophilic enolate. Anthracene-9-carboxaldehyde is deliberately chosen as the electrophile because it lacks -

Solvent Selection (Absolute Ethanol): Ethanol perfectly balances reactant solubility with product insolubility. While the starting materials dissolve readily, the highly conjugated anthracene chalcone has significantly lower solubility in ethanol. As the product forms, it precipitates out of solution. According to Le Chatelier’s principle, this precipitation continuously drives the equilibrium forward, maximizing yield while simplifying downstream purification[5].

Step-by-Step Protocol: Synthesis of (E)-1-(anthracen-9-yl)-3-(aryl)prop-2-en-1-one

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the substituted anthracene aldehyde and 1.0 mmol of the target acetophenone derivative in 30 mL of absolute ethanol.

-

Catalysis: Place the flask in an ice bath (0–5 °C) to control the initial exothermic enolate formation. Dropwise, add 5 mL of a 10% aqueous NaOH solution under vigorous magnetic stirring.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 5 to 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:4) mobile phase.

-

Isolation: Once TLC confirms the complete consumption of the aldehyde, pour the mixture into 100 mL of crushed ice water. Neutralize with dilute HCl (0.1 M) until pH ~7.

-

Purification: Filter the resulting crude precipitate under a vacuum. Wash thoroughly with cold distilled water to remove residual salts, followed by recrystallization from hot ethanol or column chromatography to yield pure crystals.

The Self-Validation System

To ensure structural integrity, the protocol must be self-validating:

-

FT-IR Spectroscopy: Validation is confirmed by the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of an

, -

Nuclear Magnetic Resonance (¹H NMR): The definitive proof of the trans (E) geometry is the coupling constant (

) of the vinylic protons (

Workflow of Claisen-Schmidt synthesis and self-validation for anthracene chalcones.

Pharmacological and Photophysical Profiling

Multitarget Anticancer Mechanisms

Anthracene chalcones are not single-target agents; they are polypharmacological modulators. Molecular docking and in vitro assays reveal that the anthracene core heavily dictates binding affinity. For instance, hybrid anthracene-thiophene chalcones exhibit highly favorable free binding energies (-9.81 to -10.45 kcal/mol) against the breast cancer estrogen receptor (ER-

Multitarget anticancer mechanisms of anthracene-based chalcone derivatives.

Quantitative Data Summary

To benchmark the efficacy of these derivatives, quantitative photophysical and pharmacological metrics are summarized below. The data highlights the dual-use nature of these compounds in both therapeutics and optics.

| Compound / Derivative | Primary Target / Application | Key Metric | Value / Result | Ref |

| Anthracene-thiophene chalcone 1 | Breast Cancer (ER- | Free Binding Energy | -9.81 kcal/mol | [7] |

| Anthracene-thiophene pyridine 2 | Breast Cancer (ER- | Free Binding Energy | -10.45 kcal/mol | [7] |

| Naphthalene-chalcone 2j | Lung Cancer (A549 Cell Line) | IC₅₀ | 7.835 ± 0.598 μM | [9] |

| N-ANC (4-nitro derivative) | Optical Limiting (NLO) | Nonlinear Refractive Index ( | ~ 10⁻⁸ cm²/W | [6] |

| N-ANC (4-nitro derivative) | Optical Limiting (NLO) | Two-Photon Absorption ( | ~ 10⁻⁵ cm/W | [6] |

Conclusion

The integration of the anthracene moiety into the classic chalcone scaffold represents a masterclass in rational molecular design. By leveraging the base-catalyzed Claisen-Schmidt condensation, researchers can reliably synthesize these highly conjugated systems. The resulting D-

References

-

Molecular Docking Study, Synthesis and Characterization of New Hybrid Anthracene-Thiophene Compounds with Chalcone and Pyridine Scaffolds Scientific.Net [Link]

-

Antimitotic and Antiproliferative Activities of Chalcones: Forward Structure–Activity Relationship Journal of Medicinal Chemistry - ACS Publications [Link]

-

Modul

-conjugation in anthracenyl chalcone for enhanced nonlinear optical properties and optical limiting potential ResearchGate [Link] -

Nonlinear optical (NLO) properties of donor-

-donor featuring diformyltriphenylamine chalcone derivatives ScienceDirect [Link] -

Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor

b activities ResearchGate[Link] -

Bis-chalcones: A review of synthetic methodologies and anti-inflammatory effects ResearchGate[Link]

-

Synthesis, In Silico Evaluation, and Biological Activity Assessment of Chalcone Derivatives Against MCF-7 Cells Innovative Science Publishing [Link]

-

Crystal structure, spectroscopic analyses, linear and third-order nonlinear optical properties of anthracene-based chalcone derivative for visible laser protection R Discovery [Link]

-

Spectroscopic, Structural, and Biological Insights into Novel Naphthalene- and Anthracene-Based Sulfonamides ResearchGate[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Molecular Docking Study, Synthesis and Characterization of New Hybrid Anthracene-Thiophene Compounds with Chalcone and Pyridine Scaffolds | Scientific.Net [scientific.net]

- 8. journals.innoscie.com [journals.innoscie.com]

- 9. researchgate.net [researchgate.net]

Advanced Photophysics of Novel Anthracene Derivatives: From Molecular Design to Bio-Integrated Applications

Executive Summary

Anthracene derivatives have evolved from classical blue-emitting fluorophores into sophisticated tools for optoelectronics and bio-imaging.[1] While unsubstituted anthracene suffers from Aggregation-Caused Quenching (ACQ) and susceptibility to photo-oxidation, novel 9,10-substituted derivatives engineer specific photophysical responses—most notably Aggregation-Induced Emission (AIE) and Mechanofluorochromism . This guide dissects the molecular architecture, electronic transitions, and characterization protocols required to validate these properties in a research setting.

Part 1: Molecular Architecture & Electronic Structure

The 9,10-Substitution Paradigm

The electronic properties of anthracene are governed by its

-

Steric Protection (The DPA Model): In 9,10-diphenylanthracene (DPA), the phenyl rings are twisted nearly perpendicular (

) to the anthracene core. This prevents -

Conjugation Extension (The BPEA Model): In 9,10-bis(phenylethynyl)anthracene (BPEA), the ethynyl linkers planarize the system, extending conjugation. This bathochromically shifts emission to the green/orange region but increases susceptibility to stacking interactions.

-

AIE Engineering: Novel derivatives, such as 9,10-bis(N,N-dialkylamino)anthracene (BDAA) or Anthracene-Guanidine conjugates , introduce rotors. In solution, the rotation of these groups dissipates excited state energy non-radiatively (Internal Conversion). Upon aggregation, this motion is restricted (RIM: Restriction of Intramolecular Motion), closing the non-radiative channel and activating fluorescence.

Jablonski Dynamics: ACQ vs. AIE

The following diagram illustrates the competitive decay pathways distinguishing classical ACQ fluorophores from novel AIEgens.

Figure 1: Modified Jablonski diagram highlighting the Restriction of Intramolecular Motion (RIM) mechanism. Aggregation blocks the non-radiative rotational pathway, forcing decay through fluorescence.

Part 2: Experimental Characterization Protocols

Protocol A: Determination of Absolute Fluorescence Quantum Yield ( )

Objective: Measure the efficiency of photon emission.

Method: Comparative Method (Relative).

Standard: 9,10-Diphenylanthracene (DPA) in Cyclohexane (

Step-by-Step Workflow:

-

Sample Preparation: Prepare stock solutions of the novel derivative and the DPA standard.

-

Absorbance Tuning: Dilute both solutions so that the absorbance at the excitation wavelength (

) is below 0.1 OD (ideally 0.02–0.05).-

Causality: High absorbance leads to inner-filter effects (re-absorption of emitted light), artificially lowering the observed intensity.

-

-

Solvent Refractive Index Correction: If the sample solvent differs from the standard's solvent, apply the refractive index correction factor (

). -

Acquisition: Record the integrated fluorescence intensity (

) for both sample ( -

Calculation:

Protocol B: Probing Aggregation-Induced Emission (AIE)

Objective: Validate AIE behavior by monitoring emission intensity as a function of water fraction (

Figure 2: AIE characterization workflow. The critical step is maintaining constant total dye concentration while varying the solvent ratio to induce nano-aggregation.

Key Technical Insight: In the AIE protocol, the mixture must be sonicated to ensure the formation of nano-aggregates rather than large precipitates. Large precipitates scatter light, causing baseline elevation in absorption spectra and unreliable emission data.

Part 3: Data Analysis & Case Studies

The following table contrasts the photophysical properties of a classical ACQ anthracene, a high-efficiency solution emitter, and a novel AIE-active derivative.

Table 1: Comparative Photophysics of Anthracene Derivatives

| Property | Anthracene (Unsubstituted) | 9,10-Diphenylanthracene (DPA) | Anthracene-Guanidine (AG) Derivative |

| Primary Behavior | ACQ (Quenched in solid) | High | AIE (Emissive in aggregate) |

| Mechanism | Steric Hindrance (Orthogonal) | RIM (Restricted Rotation) | |

| ~0.30 | ~0.90 - 1.0 | < 0.01 (Weak) | |

| < 0.10 | ~0.20 - 0.50 | > 0.60 (Strong) | |

| Emission Color | Blue (380-420 nm) | Blue (400-440 nm) | Tunable (Green/Yellow) |

| Lifetime ( | ~4-5 ns | ~6-8 ns | Sol: <1 ns / Aggr: >10 ns |

| Application | Basic Research | OLED Standard / Upconversion | Bio-imaging / Viscosity Sensing |

Note: Data derived from aggregated literature values [1, 2, 4].

Part 4: Applications in Bio-Integrated Systems

Viscosity Sensing & Cellular Imaging

Novel anthracene derivatives, particularly those with cationic groups (like guanidine or pyridinium), utilize the AIE mechanism for intracellular sensing.

-

Mechanism: In low-viscosity environments (cytoplasm), the rotors on the anthracene core spin freely, quenching fluorescence. In high-viscosity domains (nucleus or lysosomes), rotation is impeded, turning fluorescence "ON".

-

Advantage: This provides a ratiometric or lifetime-based map of intracellular viscosity, which is a marker for cellular stress and apoptosis [3].

Sensing of Nitro-Explosives

Electron-rich anthracene derivatives act as sensors for electron-deficient nitro-aromatics (e.g., Picric Acid, TNT).

-

Mechanism: Photo-induced Electron Transfer (PET).[2][4] The excited anthracene donates an electron to the nitro-explosive, quenching fluorescence.

-

Selectivity: The "turn-off" response is highly sensitive due to the strong

interaction facilitated by the planar anthracene core [5].

References

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore. Journal of Materials Chemistry C.

-

Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Materials Sciences and Applications.

-

Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. Journal of the American Chemical Society / PMC.

-

Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways. Chemistry – A European Journal / PMC.

-

Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org.

-

Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard. Journal of Physical Chemistry.

Sources

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis, Characterization, and Device Integration of Anthracenyl Chalcones for Organic Light-Emitting Diodes (OLEDs)

Executive Summary & Mechanistic Insights

Anthracene derivatives have long served as foundational fluorophores in organic electronics due to their high photoluminescence quantum yields and robust electrochemical stability[1]. However, the integration of the chalcone moiety (

This structural motif is transformative for OLED applications for three key reasons:

-

Exciton Harvesting via TADF: The spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the anthracene donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the chalcone acceptor minimizes the singlet-triplet energy gap (

). This facilitates efficient reverse intersystem crossing (rISC), converting dark triplet excitons into emissive singlet excitons, thereby breaking the 25% internal quantum efficiency limit of traditional fluorescent OLEDs[2]. -

Thermal & Morphological Stability: OLED operational lifetimes are heavily dependent on the amorphous stability of the emitting layer. Anthracenyl chalcones exhibit high glass transition temperatures (

), preventing detrimental crystallization under Joule heating[1]. -

Nonlinear Optical (NLO) Resilience: These molecules exhibit significant third-order nonlinear optical susceptibility (

) and reverse saturable absorption (RSA) driven by two-photon absorption (TPA), allowing them to withstand high exciton densities without optical degradation[3],[4].

Exciton Dynamics & Energy Transfer

Energy transfer in anthracenyl chalcones demonstrating TADF via rISC.

Experimental Workflows & Protocols

This section outlines self-validating protocols for the synthesis, photophysical characterization, and device integration of anthracenyl chalcones.

Protocol 3.1: Synthesis via Claisen-Schmidt Condensation

Causality: The base-catalyzed Claisen-Schmidt condensation is selected because it highly favors the formation of the thermodynamically stable E-isomer (s-trans configuration)[5]. This extended planarity is critical for maximizing

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1.0 equivalent of 9-anthraldehyde (donor) and 1.0 equivalent of the selected acetophenone derivative (acceptor) in 30 mL of absolute ethanol[3].

-

Catalysis: Cool the mixture to 0–5 °C in an ice bath. Add 5 mL of a 20% (w/v) aqueous NaOH solution dropwise over 15 minutes to prevent uncontrolled exothermic side reactions.

-

Reaction: Stir the mixture continuously at room temperature for 12–24 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent. The disappearance of the aldehyde spot confirms completion.

-

Isolation: Neutralize the mixture with dilute HCl (0.1 M) to precipitate the crude chalcone. Filter under vacuum and wash thoroughly with cold distilled water and cold ethanol to remove unreacted precursors.

-

Purification: Recrystallize from an ethanol/chloroform mixture using the slow evaporation technique to yield optical-grade single crystals suitable for X-ray diffraction and OLED thin-film deposition[3].

Protocol 3.2: Photophysical & Nonlinear Optical (NLO) Characterization

Causality: To ensure the material can handle the intense optical fields within an OLED microcavity, femtosecond Z-scan techniques are employed. This validates the nonlinear refractive index (

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mM solution of the synthesized anthracenyl chalcone in a spectroscopic-grade solvent (e.g., DMSO).

-

Linear Spectroscopy: Record UV-Vis absorption and steady-state photoluminescence (PL) spectra to determine the optical bandgap and emission maxima (

). -

Z-Scan Setup: Utilize a Ti:Sapphire laser generating ~100 fs pulses at an off-resonance wavelength (e.g., 800 nm)[4].

-

Measurement: Translate the sample cuvette along the z-axis through the focal plane of the laser beam.

-

Data Acquisition: Record the open-aperture (OA) transmittance to calculate the nonlinear absorption coefficient (

) and the closed-aperture (CA) transmittance to determine the nonlinear refractive index (

Protocol 3.3: OLED Device Fabrication

Causality: A multilayer vacuum deposition architecture is utilized to strictly confine excitons within the emitting layer (EML) and balance electron/hole injection. This prevents exciton quenching at the electrodes and maximizes external quantum efficiency (EQE)[1].

Step-by-Step Methodology:

-

Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15

/sq) sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 mins each). -

Surface Treatment: Subject the dried ITO substrates to UV-ozone treatment for 20 minutes to increase the work function and improve hole injection.

-

Vacuum Deposition: Transfer substrates to a thermal evaporation chamber with a base pressure of

Torr. -

Hole Transport Layer (HTL): Deposit NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a rate of 1 Å/s to a thickness of 20 nm[1].

-

Emissive Layer (EML): Deposit the anthracenyl chalcone (or co-deposit with a host matrix at a specific doping concentration) to a thickness of 35 nm[1].

-

Electron Transport Layer (ETL): Deposit Alq3 (Tris(8-hydroxyquinolinato)aluminum) to a thickness of 15 nm[1].

-

Cathode Deposition: Sequentially deposit a 1 nm electron-injection layer of LiF (0.1 Å/s) followed by a 200 nm Aluminum cathode (2 Å/s)[1].

-

Characterization: Measure the Current-Voltage-Luminance (J-V-L) characteristics using a programmable source meter coupled with a spectroradiometer.

Quantitative Data & Performance Metrics

Table 1: Optoelectronic and Thermal Properties of Selected Anthracenyl Chalcones and Derivatives

| Compound | Role in OLED | Emission | Key Performance Metric | Ref | |

| 2PANC | NLO / Emitter | Visible range | 169* | [3] | |

| 2-NaAn-1-PNa | Blue Host | 460 (EL) | 134 | EQE = 8.3%, 9.3 cd/A | [1] |

| SKG1 | TADF Emitter | Dual CT emission | N/A | rISC lifetime = 350 ns | [2] |

| AN-2 | NLO Material | N/A | N/A | Enhanced RSA via TPA-ESA | [4] |

*Note: Denotes thermal decomposition/stability threshold where

References

-

[3] Title: Ultrafast Nonlinear Optical and Structure−Property Relationship Studies of Pyridine-Based Anthracene Chalcones Using Z‑Scan, Degenerate Four-Wave Mixing, and Computational Approaches. Source: The Journal of Physical Chemistry B / ResearchGate. URL: 3

-

[5] Title: The effect of the fused-ring substituent on anthracene chalcones: crystal structural and DFT analysis. Source: PMC / NIH. URL: 5

-

[6] Title: Anthracene derivatives as broadband nonlinear optical materials: nonlinear absorption and excited-state dynamics analysis. Source: RSC Publishing. URL: 6

-

[2] Title: Dual Charge-Transfer Emission in Chalcone-Based Donor-π-Acceptor System and the Modulation of Down-Conversion of Triplet Exciton with the Polarity of the Medium. Source: R Discovery. URL: 2

-

[4] Title: Anthracene derivatives as broadband nonlinear optical materials. Source: RSC Publishing. URL: 4

-

[1] Title: Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Source: MDPI. URL: 1

Sources

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The effect of the fused-ring substituent on anthracene chalcones: crystal structural and DFT studies of 1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one and 1-(anthracen-9-yl)-3-(pyren-1-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthracene derivatives as broadband nonlinear optical materials: nonlinear absorption and excited-state dynamics analysis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02638G [pubs.rsc.org]

Application Note: 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one for Cyanide Sensing

[1]

Part 1: Executive Summary & Scientific Rationale

The Challenge: Cyanide Detection

Cyanide (

The Solution: Anthryl Chalcone Probe

The compound 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one functions as a reaction-based probe (chemodosimeter).[1] Unlike reversible sensors, this molecule undergoes a specific, irreversible nucleophilic addition with cyanide, ensuring high selectivity over other anions like fluoride or acetate.

Key Advantages:

-

Dual-Mode Signaling: Colorimetric (Yellow

Colorless) and Fluorometric (Turn-On/Blue Shift).[1] -

Mechanism: Nucleophilic attack (Michael Addition) disrupts the

-conjugation between the anthracene donor and the carbonyl acceptor. -

Selectivity: The electrophilic nature of the

-carbon is tuned specifically for soft nucleophiles like cyanide.

Part 2: Safety & Handling (CRITICAL)

WARNING: Cyanide is rapidly fatal.[1][2] Strict adherence to safety protocols is non-negotiable.

-

pH Control: Never allow cyanide solutions to drop below pH 9.0. Acidic conditions release Hydrogen Cyanide (HCN) gas.[1][2][3][4]

-

Engineering Controls: All weighing and solution preparation must occur in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.[1][5]

-

Waste Disposal: Quench all cyanide waste with 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide at pH > 10 before disposal.[1]

Part 3: Scientific Principles & Mechanism

The sensing mechanism relies on the Michael Addition reaction. The chalcone moiety possesses an electron-deficient

-

State 1 (Probe Only): The molecule is fully conjugated.[1] Charge transfer (ICT) from the anthracene to the carbonyl group typically results in a yellow color and quenched or red-shifted fluorescence.

-

State 2 (Probe +

): The cyanide ion acts as a nucleophile, attacking the -

Result: The double bond is broken (saturation). The conjugation pathway is interrupted. The optical properties revert to those of the isolated anthracene moiety (colorless, distinct anthracene emission).

Mechanism Diagram[6]

Caption: Schematic of the Michael Addition mechanism where cyanide attacks the chalcone bridge, disrupting conjugation and altering optical properties.

Part 4: Synthesis Protocol

Objective: Synthesize 1-(anthracen-9-yl)-3-phenylprop-2-en-1-one via Claisen-Schmidt condensation.

Reagents

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2.2 g (10 mmol) of 9-acetylanthracene and 1.06 g (10 mmol) of benzaldehyde in 30 mL of ethanol.

-

Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at room temperature.

-

Reaction: Stir the mixture for 6–12 hours. A solid precipitate (yellow/orange) should form as the reaction progresses.[1]

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1] The product spot will be distinct from reactants.

-

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. Stir for 15 minutes.

-

Filtration: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove excess base (Check pH of filtrate; must be neutral).[1]

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/chloroform mixture to obtain yellow needle-like crystals.

-

Characterization: Confirm structure via

H NMR (

Part 5: Sensing Protocol (Titration)[1]

Objective: Determine the sensitivity and limits of detection (LOD) for cyanide.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the spectrophotometric titration of the anthryl chalcone with cyanide.

Detailed Procedure

-

Stock Solutions:

-

Probe: Prepare a

M stock solution of the chalcone in HPLC-grade Acetonitrile ( -

Analyte: Prepare a

M stock solution of Tetrabutylammonium Cyanide (TBACN) in

-

-

Titration:

-

Place 3.0 mL of the probe solution (diluted to approx

) into a quartz cuvette. -

Record the initial absorption (300–600 nm) and emission spectra (Excitation

360–380 nm). -

Add aliquots of the

stock solution (0.1 – 50 equivalents).[1] -

Mix and allow to equilibrate for 2 minutes (Michael addition kinetics are not instantaneous).

-

Record spectra after each addition.[1]

-

-

Observation:

Part 6: Data Analysis & Validation

Selectivity (Interference Study)

To validate the probe, test against competing anions (

| Anion (10 equiv) | Color Change | Fluorescence Change | Interference?[1] |

| Yellow | Strong Increase | Target | |

| None / Slight | Negligible | No | |

| None | None | No | |

| None | None | No | |

| None | None | No |

Limit of Detection (LOD)

Calculate LOD using the formula:

- : Standard deviation of the blank (probe only) emission intensity.[1]

-

: Slope of the linear regression curve (Intensity vs.

Troubleshooting

-

Slow Response? Michael additions can be slow in pure organic solvents.[1] Adding a small percentage of water (1-5%) can sometimes catalyze the reaction via hydrogen bonding stabilization of the transition state.

-

Precipitation? If the adduct precipitates, lower the concentration to

or change the solvent ratio (increase DMSO).

References

-

Kumar, A., et al. (2013). "Anthracene-based chalcone as a colorimetric and fluorescent sensor for cyanide anion."[1] Tetrahedron Letters, 54(40), 5505-5509.[1] (Validates the specific anthryl chalcone structure and sensing capability).[1]

-

Sami, P., et al. (2025). "Novel Colorimetric Anthracene-Based Thiosemicarbazone Probe for Selective Cyanide Ion Detection."[1] ACS Omega.[1][9] (Provides recent context on anthracene-based cyanide sensing mechanisms).[1]

-

Richard, F., et al. "Michael addition of cyanide to chalcones."[1] Journal of Organic Chemistry. (General reference for the Michael addition mechanism in chalcones).

-

Stanford Environmental Health & Safety. "Information on Cyanide Compounds - Safe Handling." (Authoritative safety protocol source).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. lsuhsc.edu [lsuhsc.edu]

- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Precise Determination of Fluorescence Quantum Yield in Chalcone Derivatives

Topic: Experimental Setup for Measuring Fluorescence Quantum Yield of Chalcones Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

Chalcones (

Introduction & Principles

The Chalcone Photophysics Challenge

Chalcones typically exhibit environmental sensitivity (solvatochromism). Upon excitation, the molecule often undergoes a transition to a twisted intramolecular charge transfer (TICT) state. In low-viscosity solvents, rotation around the single bonds dissipates energy non-radiatively, leading to low fluorescence intensity.

-

Implication: Accurate measurement requires distinguishing true fluorescence from solvent Raman scattering and background noise.

-

Solution: We utilize the Relative (Comparative) Method , calibrating the unknown chalcone against a standard of known

.

The Comparative Slope Method

This protocol rejects the "single-point" estimation in favor of the Slope Method . By measuring a dilution series (Absorbance vs. Integrated Fluorescence), we derive

The Governing Equation:

Where:

- : Fluorescence Quantum Yield[3][4][5][6][7][8][9][10][11][12]

- : Slope of the line (Integrated Fluorescence vs. Absorbance)[3][5][9]

- : Refractive index of the solvent[3][4][5][8][10][11]

- : Unknown Sample

- : Reference Standard

Instrumentation & Materials

Required Equipment

-

UV-Vis Spectrophotometer: Double-beam preferred for baseline stability.

-

Spectrofluorometer: Equipped with a temperature-controlled cell holder (Peltier) to stabilize non-radiative decay rates.

-

Cuvettes: Matched pair of Quartz fluorescence cuvettes (10 mm path length, 4 polished sides). Note: Do not use plastic or glass; they absorb UV and fluoresce.

Selection of Reference Standards

Choose a standard that absorbs at the same excitation wavelength as your chalcone and emits in a similar spectral region.

| Chalcone Emission Color | Recommended Standard | Solvent | ||

| Blue (400-480 nm) | Quinine Sulfate | 0.546 | 0.1 M H | 300 - 360 |

| Green (490-540 nm) | Fluorescein | 0.95 | 0.1 M NaOH | 450 - 490 |

| Yellow/Orange (550-600 nm) | Rhodamine 6G | 0.95 | Ethanol | 480 - 530 |

| Red/NIR (>600 nm) | Cresyl Violet | 0.54 | Methanol | 540 - 600 |

Reference values should be verified against the specific batch or cited literature (e.g., IUPAC standards).

Experimental Protocol

Phase 1: Sample Preparation & Solubility Check

Objective: Create stable stock solutions without aggregation.

-

Solvent Choice: Select a spectroscopic-grade solvent (e.g., DMSO, Ethanol, Toluene). Chalcones are often lipophilic; ensure complete dissolution.

-

Stock Solution: Prepare a 1 mM stock solution of the chalcone. Sonicate if necessary to ensure no micro-precipitates exist.

-

Blank Preparation: Prepare a separate vial of pure solvent for baseline subtraction.

Phase 2: The Dilution Series (Absorbance Matching)

Objective: Prepare 5 concentrations where Absorbance (

-

Standard Preparation: Prepare a stock of your chosen standard (e.g., Rhodamine 6G).

-

Dilution: Create 5 dilutions for both the Chalcone (

) and the Standard (-

Target Absorbance at

: 0.01, 0.02, 0.04, 0.06, 0.08 . -

Critical Warning:Never exceed A = 0.1. Above this, the Inner Filter Effect (IFE) distorts linear response, invalidating the quantum yield calculation.[8]

-

Phase 3: Spectral Acquisition

Step A: UV-Vis Absorbance[3]

-

Perform a baseline correction with pure solvent.

-

Measure the absorbance of all 5 dilutions for Sample and Standard.

-

Record the exact absorbance value at the chosen excitation wavelength (

).

Step B: Fluorescence Emission

-

Set Parameters:

- : Same as used in UV-Vis.[3]

-

Slit Widths: Keep constant (e.g., 2 nm / 2 nm). Narrow slits improve resolution but lower signal; wide slits increase signal but risk detector saturation.

-

Integration Time: 0.1 - 0.5 s.

-

Acquisition: Measure the emission spectrum for the pure solvent (blank) first, then all 5 dilutions.

-

Tip: If the chalcone has low

, the Raman scattering peak of the solvent may be visible. The blank subtraction is crucial here.

-

Data Analysis & Calculation

Step 1: Integration

Integrate the area under the fluorescence emission curve for each sample.[3][5]

-

Subtract the Blank:

. -

Integration Range: From

nm to the end of emission. Do not include the Rayleigh scattering peak (the excitation peak).

Step 2: Plotting the Gradients

Construct two plots (one for Sample, one for Standard):

-

X-Axis: Absorbance (

) at -

Y-Axis: Integrated Fluorescence Intensity (

). -

Regression: Perform a linear regression (set intercept to 0). The slope is your

.[3][9]

Step 3: Final Calculation

Apply the Comparative Equation:

-

Refractive Index (

) Correction: If your chalcone is in Toluene (

Visualization of the Workflow

The following diagram illustrates the logical flow and decision nodes for the Comparative Slope Method.

Figure 1: Operational workflow for the Comparative Slope Method. The red decision node emphasizes the critical limit of Absorbance < 0.1 to prevent Inner Filter Effects.

Troubleshooting & Optimization

Inner Filter Effect (IFE)

If your plot of Fluorescence vs. Absorbance curves downwards (plateaus) at higher concentrations, you are witnessing IFE.[15]

-

Cause: The sample is so concentrated it absorbs the excitation light before it reaches the center of the cuvette, or re-absorbs its own emission.

-

Fix: Dilute samples until all Absorbance values are

.

Low Quantum Yield Signals

Chalcones with

-

Optimization: Open excitation/emission slits (e.g., to 5 nm). Crucial: You must re-measure the Standard with the exact same slit settings.

-

Solvent: Try a more viscous solvent (e.g., Ethylene Glycol) or a rigid matrix (PMMA film) to restrict bond rotation and boost

for detection, though this changes the physical context.

Photostability

Chalcones can undergo trans-cis photoisomerization under UV light.

-